molecular formula C7H13ClN4 B1653404 2-(4H-1,2,4-triazol-3-yl)piperidine hydrochloride CAS No. 1820735-50-9

2-(4H-1,2,4-triazol-3-yl)piperidine hydrochloride

Cat. No.: B1653404
CAS No.: 1820735-50-9
M. Wt: 188.66
InChI Key: WIQAWBUAPPZSFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4H-1,2,4-triazol-3-yl)piperidine hydrochloride is a chemical compound that features a triazole ring fused to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4H-1,2,4-triazol-3-yl)piperidine hydrochloride typically involves the reaction of 4H-1,2,4-triazole with piperidine under specific conditions. The reaction can be carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the necessary conditions. The process would be optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: 2-(4H-1,2,4-triazol-3-yl)piperidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can lead to the formation of various substituted analogs.

Scientific Research Applications

2-(4H-1,2,4-triazol-3-yl)piperidine hydrochloride has several scientific research applications:

  • Medicinal Chemistry: The compound has been studied for its potential as an antitubercular and anticancer agent.

  • Biology: It can be used as a building block in the synthesis of biologically active molecules.

  • Industry: The compound may find applications in the development of new materials and chemical processes.

Mechanism of Action

2-(4H-1,2,4-triazol-3-yl)piperidine hydrochloride can be compared with other similar compounds, such as 2-(4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride and 4-amino-4H-1,2,4-triazole-3-thiol. These compounds share structural similarities but may differ in their biological activities and applications.

Comparison with Similar Compounds

  • 2-(4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride

  • 4-amino-4H-1,2,4-triazole-3-thiol

  • 1,2,4-triazole derivatives

Properties

IUPAC Name

2-(1H-1,2,4-triazol-5-yl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4.ClH/c1-2-4-8-6(3-1)7-9-5-10-11-7;/h5-6,8H,1-4H2,(H,9,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIQAWBUAPPZSFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=NC=NN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820735-50-9
Record name Piperidine, 2-(1H-1,2,4-triazol-5-yl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820735-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4H-1,2,4-triazol-3-yl)piperidine hydrochloride
Reactant of Route 2
2-(4H-1,2,4-triazol-3-yl)piperidine hydrochloride
Reactant of Route 3
2-(4H-1,2,4-triazol-3-yl)piperidine hydrochloride
Reactant of Route 4
2-(4H-1,2,4-triazol-3-yl)piperidine hydrochloride
Reactant of Route 5
2-(4H-1,2,4-triazol-3-yl)piperidine hydrochloride
Reactant of Route 6
2-(4H-1,2,4-triazol-3-yl)piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.